molecular formula C12H17N3O3S B1668443 Cariporide CAS No. 159138-80-4

Cariporide

Katalognummer: B1668443
CAS-Nummer: 159138-80-4
Molekulargewicht: 283.35 g/mol
InChI-Schlüssel: IWXNYAIICFKCTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cariporide is a selective sodium-hydrogen antiporter inhibitor . It is a small molecule and is currently under investigation for use in cardiac surgery . The sodium-hydrogen exchanger plays a crucial role in the pathophysiology of myocardial ischemia-reperfusion injury .


Synthesis Analysis

This compound has been developed and subjected to clinical trials . Preclinical studies with this compound have shown excellent protection against necrosis, apoptosis, arrhythmias, and mechanical dysfunction in hearts subjected to ischemia and reperfusion .


Molecular Structure Analysis

The molecular formula of this compound is C12H17N3O3S . The molecular weight is 283.35 g/mol . The InChI is 1S/C12H17N3O3S/c1-7(2)9-5-4-8(11(16)15-12(13)14)6-10(9)19(3,17)18 .


Chemical Reactions Analysis

This compound is a selective sodium-hydrogen antiporter inhibitor . During ischemia, the accumulation of hydrogen ions in the myocyte cytosol creates a proton gradient that promotes the efflux of hydrogen ions in exchange for the influx of sodium ions .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 283.35 g/mol . Its molecular formula is C12H17N3O3S . The InChI is 1S/C12H17N3O3S/c1-7(2)9-5-4-8(11(16)15-12(13)14)6-10(9)19(3,17)18 .

Wissenschaftliche Forschungsanwendungen

Antiarrhythmic Effects in Rat Hearts

Cariporide has been found to exhibit antiarrhythmic effects on ischemia/reperfusion arrhythmias in rat hearts, demonstrating a significant reduction in ventricular tachycardia and fibrillation, as well as mortality, when administered before and during coronary occlusion and simultaneously with reperfusion. This highlights its potential as a cardiac protective agent in ischemic conditions (Aye, Xue, & Hashimoto, 1997).

Reduction of Liver Fibrosis in Rats

In the context of liver fibrosis, this compound has been observed to exert beneficial effects. In rat models, it significantly inhibited hepatic stellate cell proliferation and reduced collagen deposition, indicating its potential as a therapeutic strategy in treating hepatic fibrosis (di Sario et al., 2003).

Cardioprotection in Coronary Artery Bypass Graft Surgery

This compound has shown a 25% relative risk reduction in death or myocardial infarction in a subpopulation of patients undergoing bypass surgery, suggesting its potential in myocardial protection during high-risk surgical procedures (Weber, Harnisch, & Jessel, 2002).

Impact on Myocardial Ion Homeostasis

Chronic treatment with this compound followed by an ischemia/reperfusion event can disrupt myocardial ion homeostasis, leading to cellular damage. This study highlights the importance of continuous treatment with this compound to maintain cardioprotection (Bourahla et al., 2011).

Inhibition of Sodium-Hydrogen Exchange to Prevent Myocardial Infarction

This compound's inhibition of the sodium-hydrogen exchanger has been found to have potential in preventing myocardial cell necrosis in various clinical situations, though its overall benefit across a range of clinical scenarios has not been definitively established (Théroux et al., 2000).

Preservation of Intracellular Ion Homeostasis and Mitochondrial Integrity

This compound preserves intracellular ion homeostasis and mitochondrial integrity in cardiomyocytes, offering protection against oxidant-induced cell death (Teshima et al., 2003).

Modulation of Inflammatory Response

This compound has been found to modulate the inflammatory response in ischemia and reperfusion, reducing leukocyte activation and promoting L-selectin shedding from activated leukocytes. This indicates its potential in ameliorating inflammation-related cardiac injuries (Redlin et al., 2001).

Protective Effects Against Endothelial Dysfunction Induced by High Glucose

This compound has shown protective effects against endothelial dysfunction induced by high glucose, highlighting its potential in the treatment of vascular complications associated with diabetes (Wang Shuang‐xi et al., 2005).

Acidification of Glioblastoma Multiforme After this compound Injection

This compound can induce acute intracellular acidification in glioblastoma multiforme, offering a novel approach for the localization and treatment of aggressive brain tumors (Albatany et al., 2018).

Cardioprotection in Senescent Rats

In senescent rats, this compound demonstrated cardioprotective effects during myocardial ischemia and reperfusion, indicating its potential in the treatment of age-related cardiac conditions (Besse et al., 2004).

Wirkmechanismus

Target of Action

Cariporide primarily targets and inhibits the Sodium-Hydrogen Exchanger (NHE) isoform 1 . This exchanger is ubiquitously expressed and plays a crucial role in the regulation of pH within the myocardium .

Mode of Action

This compound interacts with its target, the NHE isoform 1, by inhibiting its function . During myocardial ischemia, the activation of NHE leads to an influx of sodium ions. Upon reperfusion, this influx reverses the Sodium-Calcium exchanger, resulting in an overload of intracellular calcium . By inhibiting the NHE1, this compound limits this early influx of sodium, providing a cardioprotective effect upon ischemia/reperfusion .

Biochemical Pathways

This compound affects the biochemical pathways involving the Sodium-Hydrogen Exchanger (NHE) isoform 1 . The inhibition of NHE1 by this compound prevents the accumulation of calcium in the cytosol, reducing infarct size . This action impacts the pathophysiology of myocardial ischemia-reperfusion injury .

Pharmacokinetics

It’s known that this compound is a small molecule and its interaction with the sodium-hydrogen exchanger (nhe) isoform 1 suggests that it can cross cell membranes to reach its target .

Result of Action

The molecular and cellular effects of this compound’s action involve the prevention of calcium accumulation in the myocyte cytosol . This action reduces dysfunction and cell death, thereby reducing the size of myocardial infarcts . In the context of cancer, this compound has been shown to induce apoptosis in resistant breast cancer cells, associated with the intracellular accumulation of doxorubicin .

Action Environment

Environmental factors can influence the action of this compound. For instance, under hypoxic conditions, this compound has been shown to improve left ventricular contraction parameters and recovery to baseline levels within 5 minutes . This suggests that the efficacy and stability of this compound can be influenced by environmental conditions such as oxygen levels and pH .

Zukünftige Richtungen

Cariporide has shown potential as an anticancer agent in different human malignancies . It has also been suggested that this compound could be used as an adjunctive therapy in the future for patients undergoing coronary artery bypass surgery .

Biochemische Analyse

Biochemical Properties

Cariporide plays a crucial role in biochemical reactions by inhibiting the sodium-hydrogen exchanger isoform 1 (NHE1). This inhibition prevents the exchange of intracellular hydrogen ions for extracellular sodium ions, thereby regulating intracellular pH levels. This compound interacts with several biomolecules, including NHE1, which is ubiquitously expressed and involved in pH regulation of the myocardium . By inhibiting NHE1, this compound helps maintain cellular homeostasis and prevents the detrimental effects of pH imbalances.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to suppress cell death caused by oxidative stress . Additionally, it induces apoptosis in cancer cells, such as MCF-7/ADR cells, by promoting caspase-independent apoptosis and decreasing MDR1 expression . This compound’s impact on cellular metabolism includes the regulation of intracellular sodium and calcium levels, which are critical for maintaining cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of the sodium-hydrogen exchanger isoform 1 (NHE1). By targeting NHE1, this compound prevents the influx of sodium ions and the subsequent reverse operation of the sodium-calcium exchanger, which would otherwise lead to an overload of intracellular calcium . This inhibition helps maintain intracellular ion homeostasis and protects cells from oxidative stress-induced damage . This compound’s binding interactions with NHE1 are crucial for its cardioprotective and anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has been shown to be stable and effective in inhibiting NHE1 activity over extended periods . Some side effects, such as drug accumulation and cerebrovascular complications, have been reported . Long-term studies have demonstrated that this compound can significantly improve the sensitivity of cancer cells to chemotherapeutic agents, enhancing tumor growth attenuation and reducing tumor volume .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in a rabbit model of myocardial infarction, a dose of 0.3 mg/kg administered intravenously before coronary artery occlusion significantly reduced the size of the infarct . Higher doses of this compound have been associated with toxic effects, including cerebrovascular complications . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate intracellular pH and ion homeostasis. By inhibiting NHE1, this compound affects the exchange of sodium and hydrogen ions, which is crucial for maintaining cellular pH balance . This inhibition also impacts the sodium-calcium exchanger, preventing calcium overload and protecting cells from oxidative stress . This compound’s role in these metabolic pathways underscores its potential as a therapeutic agent for conditions involving pH and ion dysregulation.

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with NHE1. This interaction facilitates the regulation of intracellular pH and ion homeostasis . This compound’s distribution within tissues is influenced by its ability to inhibit NHE1, which is expressed in various cell types, including myocardial and cancer cells . The transport and distribution of this compound are critical for its therapeutic efficacy and potential side effects.

Subcellular Localization

This compound’s subcellular localization is primarily associated with its target, NHE1, which is located on the plasma membrane of most mammalian cells . This localization is essential for this compound’s function in regulating intracellular pH and ion homeostasis. Additionally, this compound’s interaction with NHE1 may involve specific targeting signals or post-translational modifications that direct it to the plasma membrane . Understanding this compound’s subcellular localization is crucial for elucidating its mechanism of action and therapeutic potential.

Eigenschaften

IUPAC Name

N-(diaminomethylidene)-3-methylsulfonyl-4-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c1-7(2)9-5-4-8(11(16)15-12(13)14)6-10(9)19(3,17)18/h4-7H,1-3H3,(H4,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXNYAIICFKCTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C(=O)N=C(N)N)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047345
Record name N-(diaminomethylidene)-3-(methylsulfonyl)-4-(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Cariporide is a selective sodium-hydrogen antiporter inhibitor. The sodium-hydrogen exchanger is an importatn player in the pathophysiology of myocardial ischemia-referfusion injury. The accumulation of hydrogen ions in the myocyte cytoso; during ischemia creates a proton gradiant that promote the efflux of hydrogen ions in exchange for the influx of sodium ions. This sodium buildup can secondary activates the sodium-calcium exchanger to operate in the reverse mode, resulting in a net calcium accumulation in myocyte cytosol, which leads to dysfunction and cell death. By inhibiting sodium-hydrogen exchange, Cariporide can prevent the accumulation of calcium in cytosol, therefore reduce the infarct size.
Record name Cariporide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06468
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

159138-80-4
Record name Cariporide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159138-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cariporide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159138804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cariporide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06468
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(diaminomethylidene)-3-(methylsulfonyl)-4-(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARIPORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E3392891K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Male Wistar rats (350-450 g) were anesthetized with sodium pentobarbital (50 mg/kg, i.p.). Using a disposable syringe pre-filled with 1.5 ml of 3.8% citric acid solution, 8.5 ml of blood was collected from the abdominal aorta. The blood was centrifuged at 3000 rpm for 5 seconds to obtain platelet rich plasma (PRP). The number of platelets in the PRP was counted by an automatic hemocytometer (Sysmex 2500, TOA Medical Electronics). The PRP was diluted with physiological saline to make the concentration of 40×104 platelets per 1 μl. A platelet aggregometer (Hematoracer, Niko Bioscience) was used for measurement of the platelet swelling. 200 μl of the PRP was poured into a cuvette and 600 μl of sodium propionate solution (Na propionate 135, glucose 10, Hepes 20, CaCl2 1, MgCl2 1; Units: mM; pH6.7) was added while stirring at 37° C. The change in the light transmittance of PRP which was an indicator of the platelet swelling was recorded on a plotter. The test compound was added 3 minutes before addition of the sodium propionate solution. The test compounds were dissolved in dimethylsulfoxide (DMSO). The final concentration of DMSO was adjusted to 1%. The values obtained 1 minute after addition of the sodium propionate solution were subjected to analysis. The rate of inhibition of the test compounds on the increase of the light transmittance was calculated designating the difference obtained between the treatments with 1% DMSO and HOE-642 (10−5M), which is represented by the following formula and a known Na—H exchange inhibitor, as 100%. results are shown as percentage inhibition in Table 1. From these results, it is clear that the compound of the present invention inhibit Na—H exchange.
Name
sodium pentobarbital
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
600 μL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cariporide
Reactant of Route 2
Reactant of Route 2
Cariporide
Reactant of Route 3
Reactant of Route 3
Cariporide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.